molecular formula C21H26N6O3S B15118770 6-[5-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

6-[5-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B15118770
M. Wt: 442.5 g/mol
InChI Key: GRDAHAASWWTYHB-UHFFFAOYSA-N
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Description

6-[5-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyridazine core, a sulfonyl group, and a pyrrolopyrrol moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-[5-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with an appropriate pyrrolopyrrol derivative under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions and purification steps to achieve the desired product in large quantities.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

6-[5-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The triazolopyridazine core may also interact with nucleic acids or other biomolecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives and sulfonyl-containing molecules. Compared to these compounds, 6-[5-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research .

Properties

Molecular Formula

C21H26N6O3S

Molecular Weight

442.5 g/mol

IUPAC Name

6-[5-(2-methoxy-4,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C21H26N6O3S/c1-13-7-18(30-4)19(8-14(13)2)31(28,29)26-11-16-9-25(10-17(16)12-26)21-6-5-20-23-22-15(3)27(20)24-21/h5-8,16-17H,9-12H2,1-4H3

InChI Key

GRDAHAASWWTYHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)OC

Origin of Product

United States

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